2-Ethoxy-1-naphthaleneboronic acid

asymmetric catalysis axial chirality Suzuki-Miyaura coupling

2‑Ethoxy‑1‑naphthaleneboronic acid is a C‑1‑boron‑substituted naphthalene building block bearing an electron‑donating 2‑ethoxy substituent. It belongs to the 2‑alkoxy‑1‑naphthylboronic acid subclass (MF C₁₂H₁₃BO₃, MW 216.04 g mol⁻¹) and is supplied as a white‑to‑pale‑yellow solid.

Molecular Formula C12H13BO3
Molecular Weight 216.04 g/mol
CAS No. 148345-64-6
Cat. No. B133344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-1-naphthaleneboronic acid
CAS148345-64-6
Molecular FormulaC12H13BO3
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC2=CC=CC=C12)OCC)(O)O
InChIInChI=1S/C12H13BO3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8,14-15H,2H2,1H3
InChIKeyQUDVXFWSKXUSMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-1-naphthaleneboronic acid (CAS 148345-64-6) – Procurement-Ready Organoboron Building Block for Asymmetric Suzuki-Miyaura Coupling


2‑Ethoxy‑1‑naphthaleneboronic acid is a C‑1‑boron‑substituted naphthalene building block bearing an electron‑donating 2‑ethoxy substituent. It belongs to the 2‑alkoxy‑1‑naphthylboronic acid subclass (MF C₁₂H₁₃BO₃, MW 216.04 g mol⁻¹) and is supplied as a white‑to‑pale‑yellow solid . The compound is principally employed as a masked aryl nucleophile in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions for constructing axially chiral biaryl scaffolds [1]. Commercial material typically contains varying amounts of the corresponding boronic anhydride and decomposes at 102–106 °C .

Why 2‑Ethoxy‑1‑naphthaleneboronic acid Cannot Be Replaced by Generic 2‑Alkoxy‑1‑naphthylboronic Acids or the Parent 1‑Naphthaleneboronic Acid


Replacing 2‑ethoxy‑1‑naphthaleneboronic acid with the unsubstituted 1‑naphthaleneboronic acid, the 2‑methoxy analog, or the regioisomeric 6‑ethoxy‑2‑naphthaleneboronic acid introduces measurable differences in catalytic asymmetric induction, physical form, and thermal stability. The 2‑alkoxy substituent simultaneously modulates the electronics of the naphthyl ring and the rotamer population of the biaryl axis during coupling, which directly affects atropoenantioselectivity [1]. The ethoxy chain also imparts a lower melting point and measurable aqueous solubility (0.236 mg mL⁻¹) compared with the methoxy analog (mp 125–130 °C) [2], which can influence dissolution during reaction set‑up. Regioisomeric placement of the boronic acid and the alkoxy group (e.g., 6‑ethoxy‑2‑naphthaleneboronic acid, mp 252–255 °C) further alters melting behavior and coupling orientation, making direct interchange unadvisable without re‑optimization .

Quantitative Differentiation of 2‑Ethoxy‑1‑naphthaleneboronic acid from Its Closest Structural Analogs – An Evidence‑Based Selection Guide


Asymmetric Suzuki‑Miyaura Coupling: 2‑Ethoxy Versus 2‑Methyl‑1‑naphthylboronic Acid

In the leading report on Pd‑catalyzed enantioselective biaryl synthesis, 2‑ethoxy‑1‑naphthylboronic acid and 2‑methyl‑1‑naphthylboronic acid were both evaluated as nucleophilic partners. Both reagents delivered near‑identical yields (80–92 %) and enantioselectivities (88–94 % ee) when coupled with electron‑rich or electron‑deficient o‑halobenzamides under Pd(OAc)₂/KenPhos catalysis [1]. Thus, the ethoxy derivative matches the performance of the well‑established methyl analog while offering an oxygenated handle for further synthetic elaboration.

asymmetric catalysis axial chirality Suzuki-Miyaura coupling

Enantioselectivity Ceiling in Carbohydrate‑Derived Phosphine Ligand Systems: 2‑Substituted‑1‑naphthylboronic Acid Series

A systematic study of carbohydrate‑derived monodentate and bidentate phosphine ligands tested the asymmetric Suzuki coupling of aryl halides with 2‑substituted‑1‑naphthylboronic acids. Across this ligand series, modest enantiomeric excesses were achieved (up to 37 % ee) [2]. This ceiling is substantially lower than the 88–94 % ee obtained when 2‑ethoxy‑1‑naphthylboronic acid is partnered with the KenPhos ligand system [1], highlighting that the 2‑alkoxy‑1‑naphthylboronic acid scaffold is not inherently high‑ee; enantioselectivity is strongly dictated by the ligand structure.

chiral phosphorus ligands asymmetric Suzuki coupling carbohydrate-derived ligands

Melting Point and Physical‑Form Differentiation Among 2‑Alkoxy‑1‑naphthylboronic Acids

Melting points of 2‑alkoxy‑1‑naphthylboronic acids increase with decreasing alkoxy chain length. 2‑Ethoxy‑1‑naphthaleneboronic acid decomposes at 102–106 °C , whereas the 2‑methoxy analog melts (without decomposition) at 125–130 °C [1] and the parent 1‑naphthaleneboronic acid melts at 208–214 °C . The regioisomeric 6‑ethoxy‑2‑naphthaleneboronic acid melts at 252–255 °C . The substantially lower melting point of the 2‑ethoxy compound facilitates dissolution in organic solvents at ambient temperature.

solid-state properties thermal analysis boronic acid handling

Quantified Solubility Advantage of 2‑Ethoxy‑1‑naphthaleneboronic acid for Reaction Medium Selection

2‑Ethoxy‑1‑naphthaleneboronic acid exhibits a measured solubility of 0.236 mg mL⁻¹ (1.09 × 10⁻³ mol L⁻¹) in water at ambient temperature . While comparable quantitative aqueous solubility data for 2‑methoxy‑1‑naphthaleneboronic acid or 1‑naphthaleneboronic acid are not reported in vendor‑supplied datasets, the 1‑naphthyl compound is described as “slightly soluble in methanol” and “insoluble in water” , suggesting that the ethoxy substituent imparts a measurable degree of hydrophilicity that can assist in biphasic reaction setups or during aqueous work‑up.

solubility reaction engineering boronic acid formulation

Anhydride Content and Its Implications for Stoichiometry Control

Commercial 2‑ethoxy‑1‑naphthaleneboronic acid typically contains varying amounts of the corresponding boronic anhydride (boroxine) as noted by major suppliers . This behavior is shared with other naphthylboronic acids (e.g., 6‑ethoxy‑2‑naphthaleneboronic acid similarly contains varying anhydride amounts ), but the extent of anhydride formation depends on storage humidity and batch history. When precise stoichiometric control is required (e.g., in polymerizations or stoichiometric biaryl coupling), users must either determine the active boronic acid content by titration or select a supplier reporting anhydride‑corrected purity.

boronic anhydride stoichiometry quality control

Synthetic Accessibility and Production Scale Differentiation

2‑Ethoxy‑1‑naphthaleneboronic acid is available from multiple established vendors at purities ranging from 95 % to 98 % (HPLC) and at production scales up to kilograms [1]. In contrast, the 2‑methoxy analog (CAS 104116‑17‑8) is also broadly available, but the 2‑ethoxy compound offers a distinct synthetic intermediate for constructing ethoxy‑substituted biaryl pharmacophores and OLED materials without requiring a post‑coupling deprotection or functional group interconversion step. The 2‑propoxy and 2‑isopropoxy analogs (CAS 1084904‑39‑1) are far less commonly stocked, making the ethoxy variant the most synthetically accessible longer‑chain alkoxy‑1‑naphthylboronic acid.

supply chain production scale intermediate sourcing

Procurement‑Relevant Application Scenarios for 2‑Ethoxy‑1‑naphthaleneboronic acid (CAS 148345‑64‑6)


Enantioselective Synthesis of Axially Chiral Biaryl Amide Libraries

2‑Ethoxy‑1‑naphthaleneboronic acid serves as a nucleophilic partner in Pd(OAc)₂/KenPhos‑catalyzed asymmetric Suzuki–Miyaura couplings with o‑halobenzamides, delivering biaryl amides in 80–92 % yield and 88–94 % ee [1]. The ethoxy substituent remains intact through the coupling and provides a handle for subsequent functionalization toward vancomycin‑analog antibiotics or atroposelective ligands. This scenario directly leverages the compound’s validated performance in the highest‑ee asymmetric biaryl coupling system reported to date.

Synthesis of 2‑Ethoxy‑1,1′‑binaphthyl Core Structures for Chiral Ligand Design

Coupling 2‑ethoxy‑1‑naphthaleneboronic acid with 1‑bromo‑2‑substituted naphthalenes yields 2‑ethoxy‑1,1′‑binaphthyl scaffolds. The ethoxy group at the 2‑position of the naphthyl donor can differentiate the two naphthyl rings electronically, which is valuable for creating unsymmetrical BINAP‑type or BINOL‑type ligand precursors. The measured solubility (0.236 mg mL⁻¹ in water) facilitates aqueous work‑up in biphasic protocols .

OLED and Organic Electronics Materials Development

2‑Ethoxy‑naphthalene boronic acids are emerging intermediates in the synthesis of polyaromatic and heteroaromatic emitters for OLED applications [2]. The 2‑ethoxy substituent increases molecular polarizability relative to 2‑methyl and lowers melting point versus 2‑methoxy, which can assist vacuum sublimation purification. Multi‑gram to kilogram commercial supply [3] supports scaled device prototyping.

Medicinal Chemistry Building Block for Ether‑Linked Biaryl Pharmacophores

In drug discovery programs where an ethoxy‑naphthyl moiety is a pharmacophoric element, 2‑ethoxy‑1‑naphthaleneboronic acid enables direct Suzuki coupling to generate the desired biaryl architecture without post‑coupling alkylation or deprotection steps. The availability of batch‑specific NMR, HPLC, and GC quality reports satisfies the documentation requirements of medicinal chemistry CROs and pharmaceutical procurement.

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